molecular formula C19H18N4O2S B12168366 1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone

1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone

Cat. No.: B12168366
M. Wt: 366.4 g/mol
InChI Key: BSUNITHIIKSJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone features a pyrrole core substituted at position 1 with a furan-2-ylmethyl group and at positions 2 and 5 with methyl groups. The ethanone moiety at position 3 of the pyrrole is linked to a [1,2,4]triazolo[4,3-a]pyridine ring via a sulfanyl group. This structure combines heterocyclic systems (pyrrole, furan, and triazolopyridine) known for diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone

InChI

InChI=1S/C19H18N4O2S/c1-13-10-16(14(2)23(13)11-15-6-5-9-25-15)17(24)12-26-19-21-20-18-7-3-4-8-22(18)19/h3-10H,11-12H2,1-2H3

InChI Key

BSUNITHIIKSJNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. The starting materials often include furan derivatives, pyrrole derivatives, and triazolopyridine derivatives. The synthesis may involve:

    Step 1: Formation of the furan-2-ylmethyl group through alkylation reactions.

    Step 2: Introduction of the 2,5-dimethyl-1H-pyrrol-3-yl group via cyclization reactions.

    Step 3: Coupling of the triazolopyridine moiety through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-ylmethyl ketones, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogous derivatives reported in the literature:

Compound Name Pyrrole Substituent Heterocyclic System Molecular Formula Molecular Weight Key Features
Target Compound 1-(furan-2-ylmethyl), 2,5-dimethyl [1,2,4]triazolo[4,3-a]pyridine Not reported Not reported Furan and triazolopyridine combination; potential for moderate lipophilicity.
1-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone 1-(4-methylphenyl), 2,5-dimethyl [1,2,4]triazolo[4,3-a]quinoline C₂₆H₂₄N₄OS 440.565 Quinoline fusion increases aromaticity and molecular weight.
1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone 1-(furan-2-ylmethyl), 2,5-dimethyl 1-phenyl-1H-tetrazole C₂₀H₁₉N₅O₂S 393.465 Tetrazole substitution reduces steric bulk; may enhance solubility.
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b]benzothiazol-3-ylsulfanyl)ethanone 1-(3-chloro-4-fluorophenyl), 2,5-dimethyl [1,2,4]triazolo[3,4-b]benzothiazole C₂₂H₁₆ClFN₄OS₂ 470.97 Halogenated aryl group and benzothiazole fusion enhance lipophilicity and mass.
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone Not applicable Imidazo[1,2-a]pyridine Not reported Not reported Imidazopyridine replaces triazolopyridine; altered π-π stacking potential.

Key Observations:

Impact of Aryl Substituents: The 4-methylphenyl group in increases molecular weight (440.565) compared to the furan-substituted target compound. Aryl groups typically enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Heterocyclic System Variations: Triazolopyridine (target compound) vs. triazoloquinoline (): Quinoline fusion extends conjugation, possibly improving UV absorption and photostability. Replacement with tetrazole () reduces molecular weight (393.465) and introduces a smaller, more polar heterocycle, which could favor solubility but limit π-π interactions.

Research Implications

While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:

  • Bioactivity Potential: Triazolopyridine and related systems (e.g., ) are associated with kinase inhibition and antimicrobial activity, implying similar applications for the target compound.
  • Tunability : Substituent modifications (e.g., furan vs. phenyl, halogenation) allow precise adjustments to lipophilicity, solubility, and target engagement, as seen in , and .

Biological Activity

The compound 1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O2SC_{19}H_{17}N_3O_2S, and it features a complex structure that includes a furan ring, a pyrrole moiety, and a triazole-pyridine unit. The presence of these heterocycles suggests potential interactions with biological targets.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole and pyrrole derivatives have shown cytotoxic effects against various cancer cell lines. The compound may share similar mechanisms of action due to its structural analogies.

CompoundCell LineIC50 (µM)Mechanism
Compound AHT29 (Colon)5.0Induction of apoptosis
Compound BJurkat (Leukemia)7.5Inhibition of Bcl-2
1-[1-(furan-2-ylmethyl)-... TBDTBDTBD

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented. For example, studies have shown that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The sulfanyl group in the target compound may enhance its lipophilicity, improving membrane penetration and antimicrobial efficacy.

Anti-inflammatory Properties

Compounds featuring furan and pyrrole rings have been investigated for their anti-inflammatory effects. The inhibition of COX-II enzyme activity is a common pathway through which these compounds exert their effects. The target compound's ability to modulate inflammatory pathways could be significant for treating conditions like arthritis or cardiovascular diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by modulating Bcl-2 family proteins.
  • Enzyme Inhibition : The presence of the triazole moiety suggests potential inhibition of key enzymes involved in cancer progression and inflammation.
  • Antioxidant Activity : Many heterocyclic compounds exhibit antioxidant properties that can protect cells from oxidative stress.

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxicity of various pyrrole derivatives against human cancer cell lines. The results indicated that modifications at the pyrrole nitrogen significantly influenced activity levels, suggesting that the target compound may also exhibit variable efficacy depending on its specific substitutions.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed promising activity, indicating potential for further exploration in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.